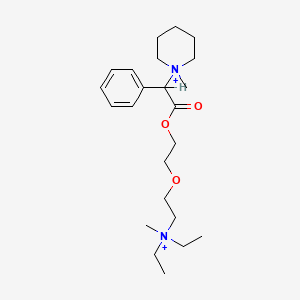
Piprocurarium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piprocurarium is a curarimimetic compound known for its neuromuscular blocking properties. It is a nondepolarizing neuromuscular blocking agent that has been investigated for its potential use as a muscle relaxant during anesthesia and surgical procedures . This compound is characterized by its ability to produce tachycardia and its relatively short duration of action compared to other similar agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piprocurarium involves the reaction of piperidinium with diethyl (2-(2-hydroxyethoxy)ethyl)methylammonium iodide. The reaction conditions typically include the use of organic solvents and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound iodide involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as crystallization and filtration to obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Piprocurarium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
Piprocurarium has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying neuromuscular blocking agents.
Biology: Investigated for its effects on neuromuscular transmission and muscle relaxation.
Medicine: Explored as a potential muscle relaxant during surgical procedures.
Industry: Utilized in the development of new anesthetic drugs and neuromuscular blocking agents
Mecanismo De Acción
Piprocurarium exerts its effects by competing with acetylcholine for the cholinergic receptors at the motor end plate. This competition reduces the response of the end plate to acetylcholine, leading to neuromuscular blockade. The compound is antagonized by neostigmine, which can reverse its effects .
Comparación Con Compuestos Similares
Piprocurarium is similar to other nondepolarizing neuromuscular blocking agents such as pipecuronium and d-tubocurare. it is unique in its relatively short duration of action and its ability to produce tachycardia without causing significant hypotension . Other similar compounds include:
Pipecuronium: A nondepolarizing neuromuscular blocking agent with a longer duration of action.
d-Tubocurare: Another neuromuscular blocking agent with a longer duration of action compared to this compound.
Propiedades
Número CAS |
744949-11-9 |
|---|---|
Fórmula molecular |
C23H40N2O3+2 |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-[2-[2-(1-methylpiperidin-1-ium-1-yl)-2-phenylacetyl]oxyethoxy]ethyl]azanium |
InChI |
InChI=1S/C23H40N2O3/c1-5-24(3,6-2)17-18-27-19-20-28-23(26)22(21-13-9-7-10-14-21)25(4)15-11-8-12-16-25/h7,9-10,13-14,22H,5-6,8,11-12,15-20H2,1-4H3/q+2 |
Clave InChI |
UQVDQHWKXJHFEN-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)CCOCCOC(=O)C(C1=CC=CC=C1)[N+]2(CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


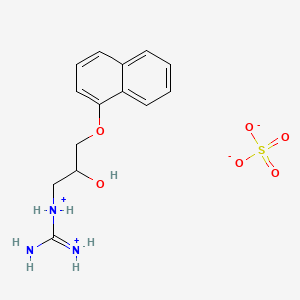
![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
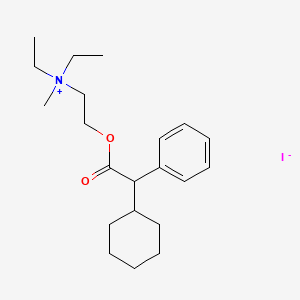
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
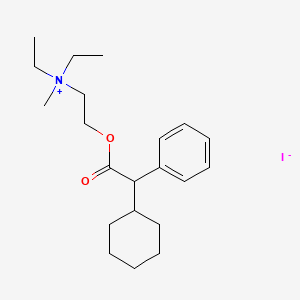
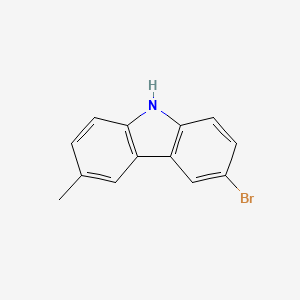
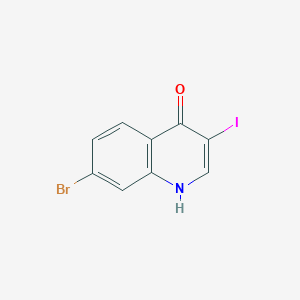

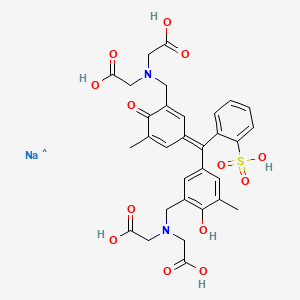
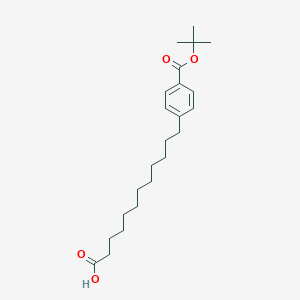
![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)
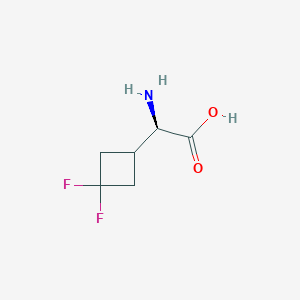
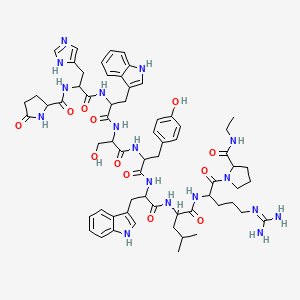
![5-Methoxy-2-azaspiro[3.3]heptane](/img/structure/B12819049.png)
